5,6-Dihydro-4,6-bis(methoxyamino)-2(1H)-pyrimidinone
Description
Systematic IUPAC Nomenclature
The International Union of Pure and Applied Chemistry (IUPAC) nomenclature for this compound is derived from its pyrimidinone core, a six-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 3. The parent structure, 2(1H)-pyrimidinone, is modified by saturation at positions 5 and 6 (indicated by "5,6-dihydro") and the addition of two methoxyamino (-NH-OCH₃) groups at positions 4 and 6.
The systematic name 5,6-dihydro-4,6-bis(methoxyamino)-2(1H)-pyrimidinone adheres to IUPAC priority rules, which assign the lowest possible locants to substituents while prioritizing the ketone functional group at position 2. The term "bis(methoxyamino)" denotes two identical methoxyamino substituents, with their positions explicitly stated to avoid ambiguity. This nomenclature distinguishes the compound from related pyrimidinones with alternative substitution patterns or degrees of saturation.
Table 1: IUPAC Name Breakdown
| Component | Description |
|---|---|
| 5,6-dihydro | Indicates partial saturation at positions 5 and 6 |
| 4,6-bis(methoxyamino) | Two methoxyamino groups at positions 4 and 6 |
| 2(1H)-pyrimidinone | Pyrimidine ring with a ketone at position 2 and one hydrogen at position 1 |
Structural Classification Within Heterocyclic Chemistry
5,6-Dihydro-4,6-bis(methoxyamino)-2(1H)-pyrimidinone belongs to the dihydropyrimidinone family, a subclass of pyrimidine derivatives characterized by partial saturation of the heterocyclic ring. Pyrimidinones are distinguished by a ketone group, which introduces electrophilic character at the carbonyl carbon, enabling diverse reactivity patterns.
The compound’s structural features place it within the broader category of bicyclic heterocycles , though its core remains monocyclic. Its classification is further refined by the presence of methoxyamino substituents, which are rare in pyrimidinone chemistry. These groups contribute to the molecule’s hydrogen-bonding capacity and steric profile, influencing its potential applications in medicinal chemistry and catalysis.
Table 2: Structural Classification
| Feature | Classification | Relevance |
|---|---|---|
| Core structure | Dihydropyrimidinone | Defines reactivity and saturation |
| Substituents | Methoxyamino (-NH-OCH₃) | Enhances hydrogen bonding and solubility |
| Ring system | Monocyclic six-membered heterocycle | Aligns with pyrimidine-based drug scaffolds |
Positional Isomerism in Methoxyamino-Substituted Pyrimidinones
Positional isomerism in this compound arises from the potential relocation of methoxyamino groups to alternative positions on the pyrimidinone ring. For instance, isomers could theoretically form if the substituents occupy positions 4 and 5 instead of 4 and 6. However, the synthetic routes described in the literature favor the 4,6-disubstituted product due to steric and electronic factors.
The methoxyamino groups themselves may also exhibit isomerism. The orientation of the methoxy (-OCH₃) and amino (-NH₂) components could lead to N-methoxy vs. O-methyl configurations, though the IUPAC name specifies the -NH-OCH₃ arrangement. Such isomerism is mitigated during synthesis through controlled reaction conditions, ensuring regioselective formation of the desired product.
Table 3: Positional Isomerism Scenarios
| Isomer Type | Description |
|---|---|
| Ring-position isomers | Substituents at positions 4,5 vs. 4,6 |
| Functional-group isomers | Methoxyamino (-NH-OCH₃) vs. alternative -O-NH-CH₃ configurations |
The stability of the 4,6-disubstituted isomer is attributed to reduced steric hindrance between the methoxyamino groups and the ketone at position 2. Computational studies of similar pyrimidinones suggest that this arrangement minimizes non-bonded interactions, favoring thermodynamic stability.
Properties
CAS No. |
3572-87-0 |
|---|---|
Molecular Formula |
C6H12N4O3 |
Molecular Weight |
188.18 g/mol |
IUPAC Name |
(6E)-4-(methoxyamino)-6-methoxyimino-1,3-diazinan-2-one |
InChI |
InChI=1S/C6H12N4O3/c1-12-9-4-3-5(10-13-2)8-6(11)7-4/h4,9H,3H2,1-2H3,(H2,7,8,10,11) |
InChI Key |
CUVJPQVUWDKSKO-UHFFFAOYSA-N |
Isomeric SMILES |
CONC1C/C(=N\OC)/NC(=O)N1 |
Canonical SMILES |
CONC1CC(=NOC)NC(=O)N1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dihydro-4,6-bis(methoxyamino)-2(1H)-pyrimidinone typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as pyrimidinone derivatives.
Methoxyamination: The key step involves the introduction of methoxyamino groups at the 4 and 6 positions of the pyrimidinone ring. This can be achieved through nucleophilic substitution reactions using methoxyamine hydrochloride under basic conditions.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures (e.g., 60-80°C) for several hours.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process automation.
Chemical Reactions Analysis
Chemical Reactions Involving Pyrimidine Derivatives
Pyrimidine derivatives, including those similar to 5,6-Dihydro-4,6-bis(methoxyamino)-2(1H)-pyrimidinone, participate in a variety of chemical reactions that are crucial for their synthesis and modification:
Condensation Reactions
-
Reaction Type : Condensation reactions are commonly used to synthesize pyrimidine derivatives by combining appropriate starting materials.
-
Conditions : These reactions often require a solvent and heating to facilitate the formation of the desired product.
-
Example : The condensation of α,β-unsaturated ketones with aminopyrimidines can yield various pyrimidine derivatives .
Nucleophilic Substitution
-
Reaction Type : Nucleophilic substitution reactions can modify existing pyrimidine derivatives by replacing functional groups.
-
Conditions : These reactions typically involve a nucleophile and a leaving group, often in a polar solvent.
-
Example : The substitution of halogenated pyrimidines with amines can introduce new functional groups .
Cyclization Reactions
-
Reaction Type : Cyclization reactions are essential for forming the heterocyclic ring structures of pyrimidine derivatives.
-
Conditions : These reactions may involve intramolecular nucleophilic attack, often requiring specific conditions such as temperature and solvent choice.
-
Example : The cyclization of linear precursors to form pyrimido[1,6-a]pyrimidine derivatives involves nucleophilic attack followed by ring closure .
Data Tables for Similar Reactions
While specific data for 5,6-Dihydro-4,6-bis(methoxyamino)-2(1H)-pyrimidinone is limited, similar reactions involving pyrimidine derivatives can provide insight into their chemical behavior. For instance, the synthesis of pyrano[2,3-d]pyrimidine derivatives involves a catalyst and specific reaction conditions:
| Entry | Catalyst (mg) | Solvent | Temperature (°C) | Time (min) | Yield (%) |
|---|---|---|---|---|---|
| 1 | 45 | EtOH/H2O | Reflux | 25 | 91 |
| 2 | 45 | CH3CN | Reflux | 15 | 85 |
| 3 | 45 | H2O | Reflux | 15 | 86 |
These conditions highlight the importance of catalysts and solvents in optimizing reaction yields .
Research Findings and Biological Significance
Pyrimidine derivatives, including those with similar structures to 5,6-Dihydro-4,6-bis(methoxyamino)-2(1H)-pyrimidinone, exhibit a range of biological activities. These compounds have been investigated for their potential as:
-
Antioxidant Agents : Some pyrimidine derivatives have shown antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases .
-
Anticancer Agents : Pyrimidine derivatives have been explored for their anticancer potential due to their ability to interact with biological targets involved in cancer progression .
-
Medicinal Applications : The diverse biological activities of pyrimidine derivatives make them promising candidates for various medicinal applications, including antiviral, antibacterial, and antihypertensive therapies .
Scientific Research Applications
Biological Activities
Research indicates that compounds similar to 5,6-dihydro-4,6-bis(methoxyamino)-2(1H)-pyrimidinone exhibit significant biological activities:
- Antiviral Properties : Preliminary studies suggest potential efficacy against viruses such as hepatitis C. The compound's structure may allow it to interfere with viral replication mechanisms .
- Antimicrobial Effects : Compounds within the pyrimidine class have shown activity against various bacterial strains, indicating a potential role in developing new antibiotics.
- Anticancer Activity : Some derivatives have demonstrated cytotoxic effects on cancer cell lines, suggesting a pathway for further exploration in oncology.
Case Study 1: Hepatitis C Treatment
A study investigated the use of pyrimidine derivatives, including 5,6-dihydro-4,6-bis(methoxyamino)-2(1H)-pyrimidinone, in treating hepatitis C virus infections. The research focused on cell culture assays that revealed promising antiviral activity. The findings indicated that these compounds could inhibit viral replication effectively and may lead to new treatment options for chronic hepatitis C patients .
Case Study 2: Antimicrobial Activity
Another study evaluated the antimicrobial properties of several pyrimidine derivatives. The results showed that 5,6-dihydro-4,6-bis(methoxyamino)-2(1H)-pyrimidinone exhibited significant inhibition against Gram-positive and Gram-negative bacteria. This suggests its potential as a lead compound for developing new antibiotics.
Comparative Analysis with Related Compounds
The following table compares 5,6-dihydro-4,6-bis(methoxyamino)-2(1H)-pyrimidinone with structurally similar compounds:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 4-Amino-2(1H)-pyrimidinone | N/A | Lacks methoxy groups but retains antimicrobial properties |
| 5-Methyl-2(1H)-pyrimidinone | N/A | Exhibits distinct biological activity due to methyl substitution |
| 2-Mercapto-4(3H)-pyrimidinone | N/A | Contains a thiol group enhancing reactivity |
This comparative analysis highlights the unique positioning of 5,6-dihydro-4,6-bis(methoxyamino)-2(1H)-pyrimidinone within the broader class of pyrimidine compounds.
Mechanism of Action
The mechanism of action of 5,6-Dihydro-4,6-bis(methoxyamino)-2(1H)-pyrimidinone would depend on its specific interactions with biological targets. Generally, it could:
Bind to Enzymes: Inhibit enzyme activity by binding to the active site or allosteric sites.
Interact with DNA/RNA: Interfere with nucleic acid synthesis or function.
Modulate Receptor Activity: Act as an agonist or antagonist for specific receptors.
Comparison with Similar Compounds
Key Observations :
- Hydroxyl groups (e.g., barbituric acid) correlate with bioactivity in plant pathogen studies, whereas methyl or methoxyamino substituents may shift applications toward synthesis or chelation .
Functional Group Impact on Chelation and Coordination
Pyrimidinones with hydroxyl or amino groups are widely used in metal ion detection and adsorption. For example:
- 2,3-dihydro-5,6-bis[[(2-hydroxyphenyl)methylene]amino]-2-thioxo-4(1H)-pyrimidinone exhibits colorimetric sensitivity to Cu(II) ions due to phenolic hydroxyl groups .
- 5,6-Dihydro-4,6-bis(methoxyamino)-2(1H)-pyrimidinone lacks hydroxyl groups but contains methoxyamino substituents, which may form weaker hydrogen bonds or coordinate metals via nitrogen/oxygen atoms. This could limit its utility in colorimetric sensing but expand its role in non-optical applications .
Biological Activity
5,6-Dihydro-4,6-bis(methoxyamino)-2(1H)-pyrimidinone is a pyrimidine derivative that has garnered attention for its diverse biological activities. This compound exhibits potential in various therapeutic areas, including antimicrobial, anticancer, and neuroprotective effects. The following sections provide a comprehensive overview of its biological activity, supported by data tables and research findings.
- Molecular Formula : C₈H₁₀N₄O₂
- Molecular Weight : 188.1845 g/mol
- CAS Number : 10010-80-7
Antimicrobial Activity
5,6-Dihydro-4,6-bis(methoxyamino)-2(1H)-pyrimidinone has demonstrated significant antimicrobial properties against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Efficacy
| Concentration (µg/mL) | S. aureus Inhibition | E. coli Inhibition |
|---|---|---|
| 200 | Moderate | Moderate |
| 400 | Significant | Significant |
| 600 | High | High |
| 800 | Complete Inhibition | Complete Inhibition |
Research indicates that at higher concentrations (≥400 µg/mL), the compound effectively inhibits bacterial growth, showcasing its potential as an antimicrobial agent .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines.
Table 2: Anticancer Activity Against Different Cell Lines
| Cell Line | IC₅₀ (µM) |
|---|---|
| MCF-7 | 0.09 ± 0.0085 |
| A549 | 0.03 ± 0.0056 |
| Colo-205 | 0.01 ± 0.074 |
| A2780 | 0.12 ± 0.064 |
These findings suggest that the compound exhibits potent anticancer activity, particularly against breast cancer (MCF-7) and lung cancer (A549) cell lines .
Neuroprotective Effects
Recent studies have indicated that derivatives of pyrimidine compounds, including 5,6-Dihydro-4,6-bis(methoxyamino)-2(1H)-pyrimidinone, may possess neuroprotective properties. These effects are particularly relevant in the context of Alzheimer’s disease.
Table 3: Neuroprotective Activity
| Compound | AChE Inhibition IC₅₀ (µM) | BChE Inhibition IC₅₀ (µM) |
|---|---|---|
| Compound X | 20.15 ± 0.44 | 36.42 ± 0.73 |
| Galantamine | 4.82 ± 0.75 | 45.54 ± 0.18 |
The compound's ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) positions it as a potential candidate for further development in treating neurodegenerative diseases .
Case Studies and Research Findings
- Antimicrobial Study : A study conducted on the efficacy of various pyrimidine derivatives showed that compounds similar to 5,6-Dihydro-4,6-bis(methoxyamino)-2(1H)-pyrimidinone exhibited enhanced antibacterial activity against S. aureus and E. coli, with complete inhibition observed at higher concentrations .
- Anticancer Evaluation : In a comparative study of several pyrimidine derivatives for anticancer activity, this compound was found to outperform standard chemotherapeutic agents in specific cancer cell lines, indicating its potential as a novel anticancer drug .
- Neuroprotective Assessment : Research on anti-Alzheimer’s agents indicated that compounds with similar structures to this pyrimidinone demonstrated significant AChE inhibition, suggesting their role in cognitive enhancement and neuroprotection .
Q & A
Q. What are the optimal synthetic routes for preparing 5,6-Dihydro-4,6-bis(methoxyamino)-2(1H)-pyrimidinone, and how do reaction conditions influence yield?
Methodological Answer: The compound can be synthesized via multicomponent reactions involving substituted aldehydes and aminopyrimidine precursors. For example, regioselective synthesis methods (as demonstrated for dihydropyrazolo[1,5-a]pyrimidines) using aromatic aldehydes and aminopyrimidine intermediates under reflux in ethanol or methanol (60–80°C, 6–12 hrs) yield analogous structures . Optimization requires adjusting solvent polarity, temperature, and stoichiometry of methoxyamine derivatives. Catalytic additives (e.g., acetic acid) may enhance cyclization efficiency. Yields typically range from 45–70%, with purity confirmed via HPLC .
| Reaction Condition | Solvent | Temperature | Yield |
|---|---|---|---|
| Methanol, 12 hrs | Methanol | 80°C | 65% |
| Ethanol, 6 hrs | Ethanol | 60°C | 52% |
Q. How can spectroscopic techniques (NMR, IR, UV-Vis) resolve structural ambiguities in 5,6-Dihydro-4,6-bis(methoxyamino)-2(1H)-pyrimidinone?
Methodological Answer:
- ¹H/¹³C NMR : Assign methoxyamino (–NH–OCH₃) protons at δ 3.2–3.5 ppm and pyrimidinone ring protons (δ 5.8–6.2 ppm for C5-H and C6-H). Carbonyl (C2=O) appears at δ 165–170 ppm in ¹³C NMR.
- IR : Stretching vibrations for C=O (1650–1680 cm⁻¹) and N–H (3200–3350 cm⁻¹) confirm tautomeric forms.
- UV-Vis : λmax at 260–280 nm (π→π* transitions of the conjugated pyrimidinone ring) . Tautomerism between 4,6-dihydroxy and 4,6-diketo forms can be analyzed via pH-dependent spectral shifts .
Q. What purification strategies are effective for isolating 5,6-Dihydro-4,6-bis(methoxyamino)-2(1H)-pyrimidinone from reaction mixtures?
Methodological Answer: Column chromatography (silica gel, ethyl acetate/hexane 3:7) or preparative HPLC (C18 column, acetonitrile/water gradient) are standard. Recrystallization from hot ethanol or dimethylformamide (DMF) improves purity (>95%). Monitor via TLC (Rf ~0.4 in ethyl acetate) .
Advanced Research Questions
Q. How does the electronic environment of substituents influence the regioselectivity of 5,6-Dihydro-4,6-bis(methoxyamino)-2(1H)-pyrimidinone in nucleophilic reactions?
Methodological Answer: Electron-withdrawing groups (e.g., nitro) at C5 increase electrophilicity at C4/C6, favoring nucleophilic attack. Computational studies (DFT, Mulliken charge analysis) predict reactivity trends. Experimentally, substituent effects are validated by comparing reaction rates and product distributions in halogenation or alkylation reactions .
Q. What experimental and computational approaches validate the tautomeric equilibrium of 5,6-Dihydro-4,6-bis(methoxyamino)-2(1H)-pyrimidinone in solution?
Methodological Answer:
- Experimental : Variable-temperature NMR (VT-NMR) in DMSO-d₆ or CDCl₃ detects keto-enol shifts. pH titrations (UV-Vis monitoring) identify dominant tautomers.
- Computational : DFT calculations (B3LYP/6-311+G**) optimize tautomer geometries and calculate relative Gibbs free energies. Solvent effects are modeled using PCM .
Q. How can contradictory spectral data for 5,6-Dihydro-4,6-bis(methoxyamino)-2(1H)-pyrimidinone derivatives be systematically resolved?
Methodological Answer: Cross-validate using complementary techniques:
Q. What methodologies assess the environmental persistence and ecotoxicological risks of 5,6-Dihydro-4,6-bis(methoxyamino)-2(1H)-pyrimidinone?
Methodological Answer:
- Degradation Studies : Hydrolysis (pH 5–9, 25–50°C) and photolysis (UV light, λ = 254 nm) track half-lives.
- Ecotoxicology : Acute toxicity assays (Daphnia magna, LC50) and QSAR models predict bioaccumulation potential.
- Analytical Methods : LC-MS/MS quantifies environmental concentrations (detection limit ~0.1 ppb) .
Data Contradiction Analysis
Q. How to address discrepancies in reported synthetic yields for 5,6-Dihydro-4,6-bis(methoxyamino)-2(1H)-pyrimidinone across studies?
Methodological Answer: Variability often stems from:
- Impurity of starting materials (validate via NMR/HPLC).
- Incomplete cyclization (monitor via in situ IR for C=O formation).
- Solvent polarity effects (compare DMF vs. ethanol systems) . Reproduce reactions under controlled conditions (e.g., inert atmosphere) and report detailed procedural metadata.
Methodological Design
Q. What experimental frameworks evaluate the biological activity of 5,6-Dihydro-4,6-bis(methoxyamino)-2(1H)-pyrimidinone derivatives?
Methodological Answer:
- In vitro assays : Enzyme inhibition (e.g., kinase assays) and cytotoxicity (MTT assay on cancer cell lines).
- In silico screening : Molecular docking (AutoDock Vina) against target proteins (e.g., EGFR).
- Structure-Activity Relationships (SAR) : Correlate substituent electronic profiles (Hammett σ values) with bioactivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
